2'-O-(tert-Butyldimethylsilyl)-3'-O-(phenoxythioncarbonyl)-5'-O-trityluridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2'-O-(tert-Butyldimethylsilyl)-3'-O-(phenoxythioncarbonyl)-5'-O-trityluridine, also known as this compound, is a useful research compound. Its molecular formula is C₄₁H₄₄N₂O₇SSi and its molecular weight is 736.95. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthetic Applications in Organic Chemistry

Compounds with tert-butyldimethylsilyl (TBDMS) groups are commonly used in synthetic organic chemistry as silyl protecting groups for alcohols and other reactive functionalities. This allows for selective reactions to be carried out in the presence of these protected groups. For example, the TBDMS group is often used due to its stability under various conditions and its ease of removal when the protecting group is no longer needed. The specific compound mentioned may find applications in the synthesis of complex organic molecules, particularly in the synthesis of nucleoside analogs which are of interest in pharmaceutical research for their antiviral and anticancer properties.

Antioxidant Properties

Synthetic phenolic antioxidants (SPAs), like those mentioned in the abstract of a paper by Liu and Mabury (2020), are used to retard oxidative reactions in various industrial and commercial products, extending their shelf life. While the compound is not directly mentioned, its phenolic structure suggests potential antioxidant properties, which could be explored in similar applications to prevent degradation of materials or substances susceptible to oxidation (Liu & Mabury, 2020).

Environmental Behavior and Degradation

The environmental behavior and degradation pathways of complex organic compounds, including ethers and phenols, are of great interest, particularly regarding their biodegradability and potential toxic effects. For instance, studies on the decomposition of methyl tert-butyl ether (MTBE) and other related compounds in environmental settings might provide insights into the fate of similar chemical structures in natural waters and soils. This could inform the environmental risk assessment of new chemicals before their widespread use (Hsieh et al., 2011).

Wirkmechanismus

Target of Action

The primary target of 2’-O-(tert-Butyldimethylsilyl)-3’-O-(phenoxythioncarbonyl)-5’-O-trityluridine is the ribose 2’-hydroxyl group in the synthesis of ribonucleic acid (RNA) .

Mode of Action

This compound acts as a protecting group during the solid-phase synthesis of RNA . It interacts with the ribose 2’-hydroxyl group, providing protection during the synthesis process . This protection allows for the efficient coupling of phosphoramidite monomers to the 5’-hydroxyl group of the support-bound oligonucleotide .

Biochemical Pathways

The compound is involved in the β-cyanoethyl phosphoramidite chemistry pathway, which is used for the solid-phase synthesis of RNA . After the synthesis is complete, the compound is removed in a stepwise deprotection process, which involves the removal of the nucleobase, phosphate, and ribose protecting groups .

Pharmacokinetics

Instead, it is used in a controlled laboratory setting for the specific purpose of RNA synthesis .

Result of Action

The use of 2’-O-(tert-Butyldimethylsilyl)-3’-O-(phenoxythioncarbonyl)-5’-O-trityluridine results in the successful synthesis of RNA . The compound’s protective action ensures the integrity of the RNA molecule during synthesis, allowing for the production of high-quality RNA .

Action Environment

The action of this compound is influenced by the conditions under which RNA synthesis is carried out. For instance, the efficiency of the coupling process can be affected by the activation of phosphoramidite monomers . Additionally, the deprotection process is carried out using optimized protocols, which can vary depending on specific requirements .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway of compound '2'-O-(tert-Butyldimethylsilyl)-3'-O-(phenoxythioncarbonyl)-5'-O-trityluridine' involves the protection of the 2'-, 3'-, and 5'-hydroxyl groups of uridine, followed by selective deprotection and coupling reactions to introduce the tert-butyldimethylsilyl, phenoxythioncarbonyl, and trityl groups.", "Starting Materials": [ "Uridine", "Tert-butyldimethylsilyl chloride", "Triethylamine", "Phenoxythiocarbonyl chloride", "Trityl chloride", "Dimethylaminopyridine", "Diisopropylethylamine", "Acetic anhydride", "Pyridine", "Chloroform", "Methanol", "Ethyl acetate", "Hexanes" ], "Reaction": [ "Protection of 2'-, 3'-, and 5'-hydroxyl groups of uridine using tert-butyldimethylsilyl chloride and triethylamine in chloroform", "Deprotection of 2'-hydroxyl group using acetic anhydride and pyridine in methanol", "Coupling of phenoxythiocarbonyl chloride to the 3'-hydroxyl group using dimethylaminopyridine and diisopropylethylamine in chloroform", "Deprotection of 5'-hydroxyl group using trityl chloride and triethylamine in chloroform", "Coupling of trityl chloride to the 5'-hydroxyl group using dimethylaminopyridine and diisopropylethylamine in chloroform" ] } | |

CAS-Nummer |

130860-11-6 |

Molekularformel |

C₄₁H₄₄N₂O₇SSi |

Molekulargewicht |

736.95 |

Synonyme |

2’-O-[(1,1-Dimethylethyl)dimethylsilyl]-5’-O-(triphenylmethyl)uridine 3’-(O-Phenyl carbonothioate); |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4R,5R)-4-[(4R,5R)-5-hydroxy-2-phenyl-1,3-dioxan-4-yl]-2-phenyl-1,3-dioxan-5-ol](/img/structure/B1139835.png)

![ethyl (5S)-5-[tert-butyl(dimethyl)silyl]oxy-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dienoate](/img/structure/B1139839.png)

![(-)-(2Z,5S,6E)-5-{[tert-Butyl(dimethyl)silyl]oxy}-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dien-1-ol](/img/structure/B1139840.png)

![4-[(1E,3S,5Z,8R/S,10S)-3,11-Bis-{[tert-butyl(dimethyl)silyl]oxy}-2,6,10-trimethyl-8-(phenylsulfonyl)undeca-1,5-dienyl]-2-methyl-1,3-thiazole](/img/structure/B1139841.png)

![4-[(1E,3S,5Z,8R/S,10S)-3,11-Bis-{[tert-butyl(dimethyl)silyl]oxy}-2,6,10-trimethyl-undeca-1,5-dienyl]-2-methyl-1,3-thiazole](/img/structure/B1139842.png)

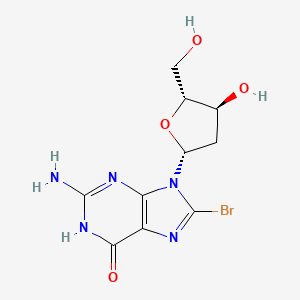

![O6-Benzyl-8-bromo-N9-[3',5'-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)-beta-D-2'-deoxyribofuranosyl]guanine](/img/structure/B1139847.png)